N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide
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Overview
Description
N-(1-Cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group, a furan ring, and a pyridine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.
Construction of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, often starting with a suitable pyridine precursor.
Coupling Reactions: The cyanocyclopentyl intermediate is then coupled with the pyridine derivative under conditions that facilitate the formation of the carboxamide linkage.
Introduction of the Furan Ring:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(1-Cyanocyclopentyl)-6-(thiophen-2-yl)-2-methylpyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(1-Cyanocyclopentyl)-6-(phenyl)-2-methylpyridine-3-carboxamide: Contains a phenyl ring instead of a furan ring.
Uniqueness: N-(1-Cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with thiophene or phenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-13(6-7-14(19-12)15-5-4-10-22-15)16(21)20-17(11-18)8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYNCRYLGDLQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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